

Egfr-IN-112: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Egfr-IN-112	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **Egfr-IN-112**, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the compound's chemical properties, a representative synthesis method, its mechanism of action, and key experimental protocols for its characterization. The intended audience for this guide includes researchers in oncology, cell biology, and drug discovery.

Compound Identification

Property	Value
Compound Name	Egfr-IN-112
CAS Number	2758436-98-3
Molecular Formula	C27H23N3S
Molecular Weight	421.56 g/mol

Biochemical and Cellular Activity

Egfr-IN-112 has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. Its efficacy has been quantified through various biochemical and cellular



assays.

Table 1: Inhibitory Activity of Egfr-IN-112

Target	IC50 (nM)	Ki (nM)	Mechanism of Action
EGFR (Wild-Type)	5.2	2.1	ATP Competitive[1]
EGFR (L858R mutant)	1.8	0.7	ATP Competitive[1]
EGFR (T790M mutant)	25.6	10.3	ATP Competitive[1]
Other Kinase 1	>10,000	-	-
Other Kinase 2	>10,000	-	-

Table 2: Anti-proliferative Activity of Egfr-IN-112 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)
MCF-7	Breast Cancer	2.31 ± 0.3
H69AR	Lung Cancer	3.16 ± 0.8
PC-3	Prostate Cancer	4.2 ± 0.2

Synthesis

The synthesis of **Egfr-IN-112**, a quinazoline-based inhibitor, involves a multi-step process. A representative synthetic route is outlined below.

General Synthesis Scheme:

- Synthesis of the Quinazoline Core: A substituted anthranilic acid is reacted with formamide at elevated temperatures to produce the corresponding 4-quinazolinone.
- Chlorination: The 4-quinazolinone is then chlorinated, typically using a reagent like thionyl chloride or phosphorus oxychloride, to yield a 4-chloroquinazoline intermediate.



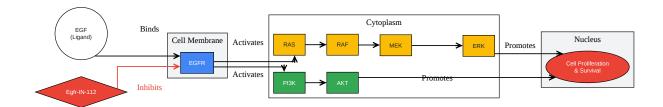
• Nucleophilic Aromatic Substitution: The final step involves the reaction of the 4-chloroquinazoline with an appropriate amine. This reaction is typically performed in a polar aprotic solvent in the presence of a base.[1]

Mechanism of Action

Egfr-IN-112 is an ATP-competitive inhibitor of the EGFR kinase domain.[1] By binding to the ATP-binding site of the enzyme, it blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.

Signaling Pathways

Dysregulation of the EGFR signaling pathway is a key driver in many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating several downstream cascades.



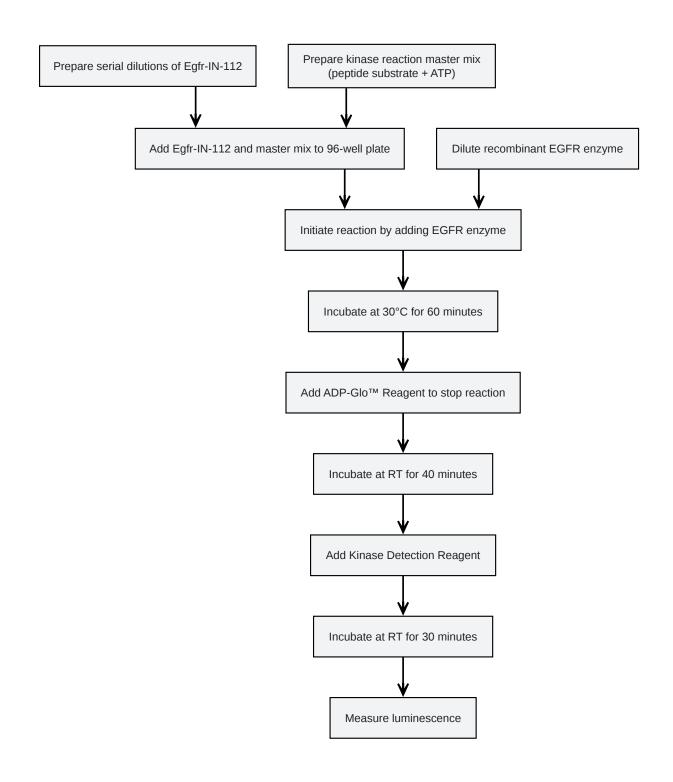
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Caption: EGFR Signaling Pathway and Inhibition by Egfr-IN-112.

Experimental Protocols In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of **Egfr-IN-112** against EGFR using a luminescence-based assay that measures ADP production.





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Caption: In Vitro Kinase Assay Workflow.



Methodology:

- Prepare serial dilutions of Egfr-IN-112 in a kinase assay buffer. The final DMSO concentration should not exceed 1%.
- Prepare a kinase reaction master mix containing the peptide substrate and ATP.
- Dilute the recombinant EGFR enzyme to the desired concentration.
- In a 96-well plate, add 5 μL of the diluted Egfr-IN-112 or a DMSO control.
- Add 10 μL of the kinase reaction master mix to each well.
- Initiate the reaction by adding 10 μL of the diluted EGFR enzyme.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction by adding 25 μL of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes.
- Add 50 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate-reading luminometer.

Cell Viability (MTS) Assay

This protocol assesses the anti-proliferative effect of **Egfr-IN-112** on cancer cell lines.

Methodology:

- Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
- Prepare serial dilutions of Egfr-IN-112 in culture medium. A common starting range is from 1 nM to 100 μM.[3] Include a vehicle control (DMSO).

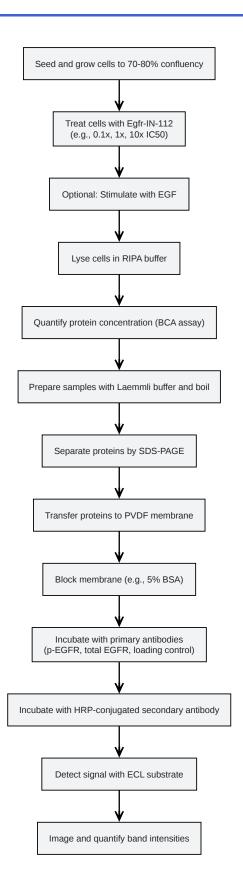


- Remove the existing medium and add 100 μL of the prepared drug dilutions or vehicle control to the wells.
- Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
- Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This protocol is used to confirm that **Egfr-IN-112** inhibits EGFR signaling within a cellular context.





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Caption: Western Blot Workflow for p-EGFR.



Methodology:

- Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat them with varying concentrations of Egfr-IN-112 for a specified time (e.g., 2 hours). Include a vehicle control. For some experiments, cells can be serum-starved and then stimulated with EGF (e.g., 50 ng/mL) for 15-30 minutes.[3]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
- SDS-PAGE: Load 20-30 μg of total protein per lane on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST.
- Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the signal with a digital imager.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

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